molecular formula C19H17Cl2N3OS B2613336 N-(3,4-dichlorophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 921079-88-1

N-(3,4-dichlorophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2613336
CAS No.: 921079-88-1
M. Wt: 406.33
InChI Key: QNTSDECYMKPZRL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates key pharmacophoric elements, including a 3,4-dichlorophenyl group and an imidazole ring system, which are often associated with potent biological activity. The 3,4-dichlorophenyl moiety is a common feature in ligands for various biological targets . The compound's molecular framework suggests potential for diverse research applications. Structurally similar acetamide derivatives have been investigated as selective ligands for sigma receptors, which are implicated in pain perception and neurological disorders . Furthermore, the presence of the imidazole ring, a versatile heterocycle in drug discovery, indicates potential for enzyme inhibition or receptor modulation. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a chemical probe for studying structure-activity relationships (SAR) in the development of new therapeutic agents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c1-13-2-4-14(5-3-13)11-24-9-8-22-19(24)26-12-18(25)23-15-6-7-16(20)17(21)10-15/h2-10H,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTSDECYMKPZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the sulfanyl group and finally the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Compound A : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Key Differences :
    • Replaces the imidazole-sulfanyl group with a pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl).
    • Contains a ketone group and phenyl substituent on the pyrazole ring, enhancing hydrogen-bonding capacity .
  • Conformational Analysis :
    • X-ray crystallography reveals three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5°. Steric repulsion rotates the amide group, affecting molecular packing and dimer formation via N–H⋯O hydrogen bonds .

Compound B : N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide

  • Key Differences: Features a 4-chlorophenyl group (vs. 3,4-dichlorophenyl) and a sulfonyl linkage (vs. sulfanyl). Contains a 4,5-dihydroimidazole (non-aromatic) ring, reducing planarity and altering electronic properties .
  • Functional Implications :
    • The sulfonyl group may enhance solubility but reduce flexibility compared to the sulfanyl group in the target compound.

Lipophilicity and Bioavailability

  • The 3,4-dichlorophenyl group in the target compound increases hydrophobicity compared to Compound B’s 4-chlorophenyl group. This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

N-(3,4-dichlorophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group, an imidazole moiety, and a sulfanyl acetamide structure. The presence of these functional groups suggests potential interactions with biological targets, influencing its activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating their effectiveness in inhibiting cell proliferation .
CompoundIC50 (µg/mL)Cell Line Tested
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

Antimicrobial Activity

Imidazole derivatives have demonstrated antimicrobial activity against various pathogens. For example:

  • Activity Against Bacteria : Compounds related to the target compound were tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, showing promising results in inhibiting bacterial growth .
CompoundPathogen TestedActivity
Compound 1aS. aureusGood
Compound 1bE. coliModerate

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific substituents on the phenyl and imidazole rings for enhancing biological activity:

  • Dichloro Substitution : The presence of electron-withdrawing groups like chlorine enhances cytotoxicity.
  • Methyl Group Influence : Methyl substitution on the phenyl ring appears to increase activity due to electron donation .

Synthesis and Evaluation

In a study focused on synthesizing imidazole derivatives, various analogs were evaluated for their anticancer properties. The results indicated that compounds with specific substitutions exhibited higher cytotoxicity compared to standard drugs like doxorubicin .

Pharmacological Testing

A pharmacological evaluation of related compounds revealed their potential as effective agents against cancer and microbial infections, reinforcing the therapeutic promise of the imidazole scaffold in drug design.

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